molecular formula C16H19NO3S B5809063 3,4-diethoxy-N-(2-thienylmethyl)benzamide CAS No. 351157-84-1

3,4-diethoxy-N-(2-thienylmethyl)benzamide

Cat. No. B5809063
CAS RN: 351157-84-1
M. Wt: 305.4 g/mol
InChI Key: MBWIUZXFBGKSCF-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(2-thienylmethyl)benzamide is a chemical compound with the molecular formula C16H19NO3S . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of 3,4-diethoxy-N-(2-thienylmethyl)benzamide consists of a benzamide core with ethoxy groups at the 3 and 4 positions and a thienylmethyl group attached to the nitrogen of the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-diethoxy-N-(2-thienylmethyl)benzamide, such as its melting point, boiling point, density, and toxicity, can be found in chemical databases .

Scientific Research Applications

Antioxidant Activity

Benzamide compounds, including 3,4-diethoxy-N-(2-thienylmethyl)benzamide, have been found to exhibit significant antioxidant activity . They can scavenge free radicals and chelate metals, which are key processes in neutralizing oxidative stress . Some benzamide compounds have even shown more effective antioxidant activity compared to standard compounds .

Antibacterial Activity

Benzamides have demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria . This makes them valuable in the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Antiviral Agents

Benzamide derivatives have been explored as potential antiviral agents . They have shown strong antiviral activities against viruses such as Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . The compounds were found to inhibit deubiquitinase (DUB) enzymes, which play a crucial role in many viruses .

Drug Discovery

Amide compounds, including benzamides, have been used extensively in drug discovery . They are found in a wide range of commercial drugs and have been used to treat conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .

Industrial Applications

Amide compounds are also used in various industrial sectors, including the plastic, rubber, and paper industries . They are widespread structural compounds found in potential biological molecules, natural products, synthetic intermediates, and commercial drugs .

Micro/Nanomotors

While there’s no direct evidence of 3,4-diethoxy-N-(2-thienylmethyl)benzamide being used in micro/nanomotors, it’s worth noting that micro/nanomotors have shown promise in antibacterial applications . They exhibit properties such as enhanced mass transfer and micro-mixing due to their locomotion, active cargo delivery, and targeted treatment with precise micromanipulation . This could be a potential area of exploration for the compound.

Safety and Hazards

While specific safety data for 3,4-diethoxy-N-(2-thienylmethyl)benzamide is not available, benzamides in general can be harmful if swallowed and are suspected of causing genetic defects .

properties

IUPAC Name

3,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-3-19-14-8-7-12(10-15(14)20-4-2)16(18)17-11-13-6-5-9-21-13/h5-10H,3-4,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWIUZXFBGKSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CS2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269121
Record name 3,4-Diethoxy-N-(2-thienylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide

CAS RN

351157-84-1
Record name 3,4-Diethoxy-N-(2-thienylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351157-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diethoxy-N-(2-thienylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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